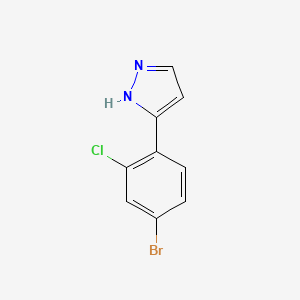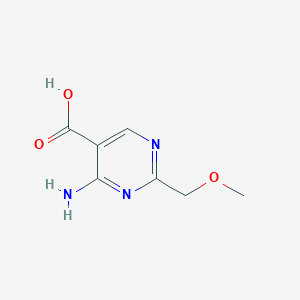![molecular formula C11H16ClNO2 B1378659 3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride CAS No. 1423025-26-6](/img/structure/B1378659.png)
3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a substituted benzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzyl chloride and glycine.
Alkylation Reaction: Glycine is alkylated with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide to form 3-Amino-2-[(3-methylphenyl)methyl]propanoic acid.
Hydrochloride Formation: The free amino acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization.
化学反応の分析
Types of Reactions
3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 3-Amino-2-[(3-methoxyphenyl)methyl]propanoic acid hydrochloride
- 3-Amino-2-[(4-methylphenyl)methyl]propanoic acid hydrochloride
- 3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride
Uniqueness
3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.
特性
IUPAC Name |
2-(aminomethyl)-3-(3-methylphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-3-2-4-9(5-8)6-10(7-12)11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMLYUFZYFSEGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride](/img/structure/B1378578.png)
![4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile hydrochloride](/img/structure/B1378579.png)
![4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid](/img/structure/B1378580.png)
![2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1378581.png)







![{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol](/img/structure/B1378596.png)

